3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a hydroxy group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring, with a propanoic acid substituent at the 4-position. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution reactions:
Functional group modifications: The hydroxy and methyl groups can be introduced through selective functionalization reactions.
Introduction of the propanoic acid group: This can be achieved through a carboxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acid catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Esterification: Formation of ester derivatives.
Scientific Research Applications
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group at the 3-position.
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the phenyl group at the 1-position.
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid group instead of a propanoic acid group.
Uniqueness
The presence of both the hydroxy and methyl groups on the pyrazole ring, along with the phenyl group and the propanoic acid substituent, gives 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid unique chemical and biological properties
Biological Activity
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, a compound belonging to the pyrazole class, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O3 with a molecular weight of 245.27 g/mol. The compound features a pyrazole ring that contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Three-component reaction : Involving 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes catalyzed by sodium acetate.
- One-pot reactions : Utilizing various aryl aldehydes and diethyl phosphite under solvent-free conditions.
These methods allow for the generation of derivatives with varying functional groups, enhancing the compound's versatility for further research applications .
Antioxidant Activity
Research indicates that this compound exhibits significant radical scavenging activity . In studies comparing its efficacy to ascorbic acid, it was found that several derivatives demonstrated superior antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives possess substantial antibacterial activity, indicating their potential use in developing new antimicrobial agents .
Anticancer Potential
In vitro cytotoxicity assays against human breast cancer cell lines (MCF-7) revealed that derivatives of this compound can significantly inhibit cell viability. The results suggest a mechanism involving apoptosis induction, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Cellular Pathway Modulation : It has been observed to modulate signaling pathways associated with cell survival and proliferation, particularly in cancer cells.
Comparative Analysis
A comparative analysis of similar compounds reveals the unique position of this compound in terms of biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Methyl-3-oxo-2-phenyl-1H-pyrazole | C12H10N2O | Lacks carboxylic acid group; used in similar biological studies. |
4-Hydroxyphenylpyrazole | C10H10N2O | Exhibits anti-inflammatory properties; simpler structure. |
3-(4-hydroxyphenyl)-1H-pyrazole | C11H10N2O | Related to phenolic compounds; involved in antioxidant activity. |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antioxidant Evaluation : A study synthesized various derivatives and assessed their radical scavenging abilities, finding that many outperformed ascorbic acid .
- Antimicrobial Screening : Research demonstrated significant antibacterial effects against both G+ and G– bacteria, supporting its use as a lead compound for antibiotic development .
- Cytotoxicity Studies : Investigations into MCF-7 cell lines showed promising results regarding cell viability reduction, indicating its potential role in cancer treatment .
Properties
IUPAC Name |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTHNGDXNWGAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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